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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of AVE 0991 and

losartan in various preclinical cardiovascular models. The information presented is collated

from peer-reviewed experimental studies to assist researchers and drug development

professionals in evaluating these two compounds.

At a Glance: Key Differences and Mechanisms of
Action

Feature AVE 0991 Losartan

Primary Target Mas Receptor (MasR)
Angiotensin II Type 1 Receptor

(AT1R)

Mechanism of Action Agonist Antagonist

Signaling Pathway

Activates the "protective" arm

of the Renin-Angiotensin

System (RAS)

Blocks the "pressor" arm of the

Renin-Angiotensin System

(RAS)

Primary Cardiovascular Effects
Vasodilation, anti-hypertrophic,

anti-fibrotic, anti-inflammatory

Vasodilation, anti-hypertrophic,

anti-fibrotic

Signaling Pathways

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b605699?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The distinct mechanisms of AVE 0991 and losartan are rooted in their opposing roles within the

Renin-Angiotensin System (RAS). Losartan blocks the deleterious effects of Angiotensin II (Ang

II) by inhibiting its binding to the AT1 receptor.[1][2][3][4][5] In contrast, AVE 0991 mimics the

action of Angiotensin-(1-7) [Ang-(1-7)], a beneficial peptide of the RAS, by activating the Mas

receptor, thereby promoting cardioprotective pathways.[6][7][8]
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Figure 1: Signaling pathways of Losartan and AVE 0991 within the RAS.
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Comparative Performance in Cardiovascular Models
Myocardial Ischemia-Reperfusion Injury
In a rat model of myocardial ischemia-reperfusion (I/R) injury, both AVE 0991 and losartan

demonstrated protective effects by reducing the infarct size.[9][10]

Treatment Group
Myocardial Infarct Size to
Area at Risk Ratio
(%IS/AR)

Reference

Control (I/R) 48.9 ± 8.8% [9][10]

AVE 0991 29.9 ± 4.8% [9][10]

Losartan + AVE 0991 30.8 ± 5.8% [9][10]

Cardiac Hypertrophy
Studies in various rat models have shown that both AVE 0991 and losartan can attenuate

cardiac hypertrophy.
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Model Treatment Key Findings Reference

Renovascular

Hypertensive Rats
AVE 0991

Reduced increased

cardiac weight.
[5][10]

Isoproterenol-Induced

Cardiac Dysfunction
AVE 0991

Prevented muscle

hypertrophy.
[5][10]

Myocardial Infarction AVE 0991

Attenuated

hypertrophy and

increase in cardiac

weight.

[5][10]

Spontaneously

Hypertensive Rats
Losartan

Significantly reduced

the degree of cardiac

hypertrophy (HW/BW

ratio).

[3]

Nonobstructive

Hypertrophic

Cardiomyopathy

(Human)

Losartan

Trend towards a

significant difference

in the percent change

in LV mass (-5% with

losartan vs. +5% with

placebo).

[11]

Cardiac Fibrosis
Both compounds have also been shown to reduce cardiac fibrosis in different experimental

settings.
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Model Treatment Key Findings Reference

Renovascular

Hypertensive Rats
AVE 0991

Reduced collagen

deposition.
[5][10]

Isoproterenol-Induced

Cardiac Dysfunction
AVE 0991

Prevented collagen

fiber deposition.
[5][10]

Myocardial Infarction AVE 0991

Reduced the

synthesis and

deposition of collagen

type I and type III.

[5]

Long-Term Intensive

Exercise (Rats)
Losartan

Prevented heart

fibrosis by reducing

increases in mRNA

expression and

protein levels of major

fibrotic markers.

[1][2]

Nonobstructive

Hypertrophic

Cardiomyopathy

(Human)

Losartan

Significant difference

in the percent change

in the extent of late

gadolinium

enhancement (-23%

with losartan vs.

+31% with placebo).

[11]

Experimental Protocols
Myocardial Ischemia-Reperfusion (I/R) Model in Rats
This protocol is based on a study comparing the effects of AVE 0991 and losartan on

myocardial I/R injury.[9][10]
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Figure 2: Workflow for the myocardial ischemia-reperfusion model.

Detailed Methodology:
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Animal Model: Male Wistar rats are used.

Anesthesia and Ventilation: Animals are anesthetized, and mechanical ventilation is

established.

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior

descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.

Reperfusion: The ligature is released to allow for 2 hours of reperfusion.

Drug Administration:

AVE 0991: 576 μg/kg administered as an intravenous infusion 10 minutes before and

throughout the ischemia period.[9][10]

Losartan: 2 mg/kg administered as an intravenous infusion 10 minutes before and

throughout the ischemia period.[9][10]

Outcome Measurement: At the end of reperfusion, the heart is excised to calculate the infarct

size and the area at risk.

Angiotensin II-Induced Hypertension Model in Rats
This protocol is based on a study evaluating the effects of AVE 0991 in a hypertension model.

[12]
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Figure 3: Workflow for the Angiotensin II-induced hypertension model.

Detailed Methodology:

Animal Model: Sprague Dawley rats are used.

Induction of Hypertension: A 4-week subcutaneous infusion of Angiotensin II (80 ng/kg/min)

is administered.

Drug Administration: During the last two weeks of Ang II infusion, animals are treated with:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b605699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AVE 0991: 576 μg/kg.[12]

Outcome Measurement: Systolic blood pressure (SBP) and heart rate (HR) are recorded at

specified intervals using tail-cuff plethysmography. Following euthanasia, the heart and

thoracic aorta are collected for further analysis.

Logical Relationship of Downstream Effects
The distinct signaling pathways of AVE 0991 and losartan lead to a convergence of beneficial

cardiovascular outcomes, albeit through different primary mechanisms.

Initiating Event Primary Mechanism

Downstream Cellular Effects Cardiovascular Outcomes

AVE 0991 Mas Receptor Activation

Losartan AT1 Receptor Blockade

↑ Nitric Oxide Release

Anti-inflammatory Effects

Anti-proliferative Effects

Vasodilation

Reduced Cardiac Hypertrophy

Reduced Cardiac Fibrosis

Reduced Infarct Size

Click to download full resolution via product page

Figure 4: Logical relationship of the downstream effects of AVE 0991 and Losartan.

In summary, both AVE 0991 and losartan exhibit significant cardioprotective effects in

preclinical models. Their distinct mechanisms of action—Mas receptor activation for AVE 0991

and AT1 receptor blockade for losartan—offer different therapeutic approaches to mitigating

cardiovascular disease pathologies such as myocardial ischemia-reperfusion injury, cardiac

hypertrophy, and fibrosis. Further research is warranted to fully elucidate their comparative

efficacy and potential for clinical translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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